Naltrexone-estrone azine
Overview
Description
Naltrexone-estrone azine is a compound that combines the opioid antagonist properties of naltrexone with the estrogenic effects of estrone. This hybrid molecule has been studied for its potential therapeutic applications, particularly in the modulation of hormone-related pathways and opioid receptor interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltrexone-estrone azine is synthesized through the condensation of naltrexone and estrone with hydrazine. The reaction typically involves the use of an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the azine linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring purity through recrystallization or chromatography, and implementing quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Naltrexone-estrone azine can undergo various chemical reactions, including:
Oxidation: The azine linkage can be oxidized under specific conditions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can break the azine linkage, yielding the parent compounds naltrexone and estrone.
Substitution: The azine linkage can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Naltrexone and estrone.
Substitution: Substituted azine derivatives.
Scientific Research Applications
Chemistry: As a precursor in the synthesis of other complex molecules and in studying azine chemistry.
Biology: Investigated for its effects on hormone regulation and opioid receptor interactions.
Medicine: Potential therapeutic applications in treating hormone-related disorders and opioid addiction.
Industry: Possible use in developing new pharmaceuticals and studying drug-receptor interactions.
Mechanism of Action
Naltrexone-estrone azine exerts its effects through a combination of opioid receptor antagonism and estrogen receptor modulation. Naltrexone binds to opioid receptors, blocking the effects of endogenous opioids, while estrone interacts with estrogen receptors, influencing hormone-related pathways. This dual mechanism allows for the modulation of both opioid and estrogenic effects, potentially offering therapeutic benefits in conditions involving these pathways .
Comparison with Similar Compounds
Naltrexone: An opioid antagonist used in the treatment of opioid and alcohol dependence.
Naloxone-estrone azine: Another hybrid molecule combining naloxone with estrone, studied for similar applications.
Uniqueness: Naltrexone-estrone azine is unique in its ability to simultaneously modulate opioid and estrogen receptors, offering a dual approach to therapy. This distinguishes it from other compounds that target only one of these pathways .
Properties
IUPAC Name |
(7Z)-3-(cyclopropylmethyl)-7-[(E)-(3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H45N3O4/c1-36-14-12-26-25-8-6-24(42)18-22(25)4-7-27(26)28(36)9-11-31(36)40-39-29-13-15-38(44)32-19-23-5-10-30(43)34-33(23)37(38,35(29)45-34)16-17-41(32)20-21-2-3-21/h5-6,8,10,18,21,26-28,32,35,42-44H,2-4,7,9,11-17,19-20H2,1H3/b39-29-,40-31+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRMQORSCWANRR-XMSFGIAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=C4CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C/4\CCC5(C6CC7=C8C5(C4OC8=C(C=C7)O)CCN6CC9CC9)O)CCC1=C3C=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H45N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140188-23-4 | |
Record name | Naltrexone-estrone azine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140188234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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